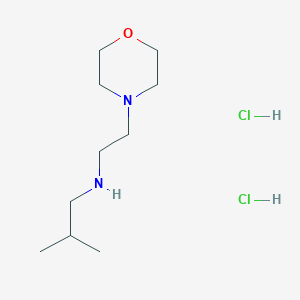
2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by its molecular structure, which includes a morpholine ring, an ethylamine chain, and a methyl group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to target the d1 protein of photosystem-ii (ps-ii) in plants .
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that the compound might bind at the qb binding site of the d1 protein of ps-ii, which blocks the electron transfer in photosynthesis .
Biochemical Pathways
If the compound acts similarly to related compounds, it might affect the photosynthesis pathway in plants by blocking electron transfer .
Result of Action
If the compound acts similarly to related compounds, it might inhibit the growth of certain plants by disrupting their photosynthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride typically involves the reaction of morpholine with appropriate alkylating agents under controlled conditions
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification techniques to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted morpholine derivatives.
Scientific Research Applications
2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other chemical compounds. Its applications extend to various fields, including chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride is compared with other similar compounds, such as morpholine, N-ethylmorpholine, and 2-methyl-1-propanamine. These compounds share structural similarities but differ in their functional groups and applications. The uniqueness of 2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride lies in its specific molecular arrangement and reactivity.
Properties
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-10(2)9-11-3-4-12-5-7-13-8-6-12;;/h10-11H,3-9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOBOMMJOUHKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCN1CCOCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B2791291.png)
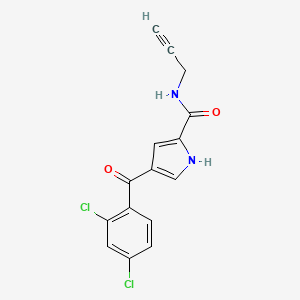

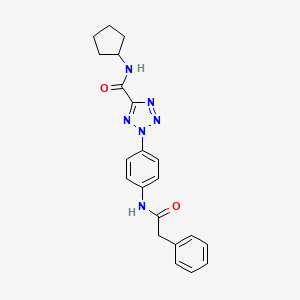
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2791296.png)

![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791298.png)
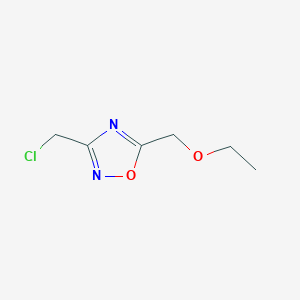
![N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2791302.png)
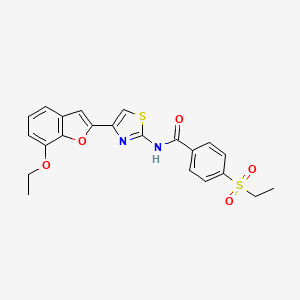

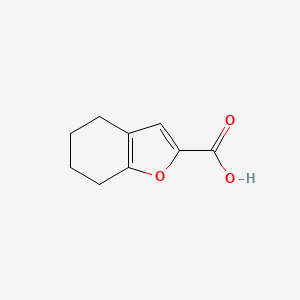
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2791312.png)

